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Compound of Interest

Compound Name:
(1-(4-(Dimethylamino)pyridin-2-

yl)-1H-pyrazol-3-yl)methanol

CAS No.: 1449117-30-9

Cat. No.: B1405666

Get Quote

Abstract
Substituted pyrazoles are privileged scaffolds in medicinal chemistry, but the specific subclass

of pyrazolyl-methanols (containing a hydroxymethyl group,

, directly attached to the pyrazole ring) offers unique therapeutic advantages. Unlike their
lipophilic analogs, the hydroxymethyl group acts as a critical hydrogen-bond donor/acceptor
"handle," improving water solubility and enabling specific interactions with kinase domains and
bacterial cell walls. This guide details the synthesis, anticancer, and antimicrobial applications
of these derivatives, providing validated protocols for researchers to replicate and expand upon
recent high-impact findings.

Part 1: Chemical Synthesis & Structural Design[2]
The Synthetic Rationale
The primary challenge in accessing pyrazolyl-methanols is avoiding over-oxidation to

carboxylic acids or elimination to vinyl species. The most robust pathway involves the
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Vilsmeier-Haack formylation to generate a pyrazole-4-carbaldehyde, followed by a controlled

chemoselective reduction.

Validated Synthesis Protocol
Target Molecule: 1-Phenyl-3-(substituted)-1H-pyrazol-4-yl-methanol.

Step A: Vilsmeier-Haack Formylation (Aldehyde Generation)
Reagents: Acetophenone hydrazone derivative,

, DMF (Dimethylformamide).

Mechanism: The hydrazone undergoes cyclization and formylation in one pot via a

chloroiminium intermediate.

Procedure:

Dissolve the hydrazone (10 mmol) in anhydrous DMF (5 mL) at 0°C.

Add

(30 mmol) dropwise. Caution: Exothermic.

Stir at 0°C for 1 hour, then heat to 60–70°C for 4 hours.

Pour the mixture into crushed ice and neutralize with saturated

to pH 7–8.

Filter the precipitate (the aldehyde) and recrystallize from ethanol.

Step B: Chemoselective Reduction (The "Methanol" Step)
Reagents: Sodium Borohydride (

), Methanol/THF.

Rationale:
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is preferred over

for its mildness, leaving other sensitive functional groups (like nitro or cyano) intact.

Procedure:

Dissolve the pyrazole-4-carbaldehyde (5 mmol) in MeOH (20 mL).

Add

(2.5 mmol) in small portions at 0°C.

Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

The aldehyde spot (

) should disappear, replaced by the alcohol (

).

Quench with water (10 mL) and extract with Dichloromethane (DCM).

Evaporate solvent to yield the (pyrazol-4-yl)methanol.

Synthesis Workflow Diagram

Hydrazone Precursor Vilsmeier-Haack
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Cyclization Intermediate:
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Formylation Reduction
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H-Transfer Target:

(Pyrazol-4-yl)Methanol
Workup
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Figure 1: Step-wise synthesis of pyrazolyl-methanols via the aldehyde intermediate.

Part 2: Anticancer Applications[1][2][3][4][5]
Therapeutic Mechanism
Recent studies (e.g., Compound 5 in CML models) indicate that pyrazolyl-methanols exhibit a

dual mechanism:
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Kinase Inhibition: The hydroxymethyl group mimics the ATP ribose moiety, allowing the

molecule to dock into the ATP-binding pocket of kinases like CDK2 (Cyclin-Dependent

Kinase 2) or VEGFR-2.

Apoptosis Induction: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-

apoptotic Bax, leading to mitochondrial membrane depolarization.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine

values against cancer lines (e.g., K562 Leukemia, MCF-7 Breast) vs. normal fibroblasts.

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h.

Treatment: Add the pyrazolyl-methanol derivative at serial dilutions (0.1 – 100

).

Positive Control: Doxorubicin or Imatinib.

Negative Control: 0.1% DMSO.

Incubation: Incubate for 48 hours at 37°C, 5%

.

Development: Add 20

MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

Analysis: Measure absorbance at 570 nm. Calculate cell viability %.

Apoptotic Signaling Pathway Diagram
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Figure 2: Proposed Mechanism of Action (MOA) for pyrazolyl-methanol induced apoptosis.

Part 3: Antimicrobial Applications[3][6]
Therapeutic Mechanism
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The hydroxymethyl group enhances the amphiphilicity of the pyrazole, allowing it to penetrate

the bacterial cell wall (peptidoglycan layer) more effectively than purely hydrophobic analogs.

Target: DHFR (Dihydrofolate Reductase) inhibition is a common target for pyrazole

derivatives.

Spectrum: Broad-spectrum activity observed against S. aureus (Gram +) and P. aeruginosa

(Gram -).

Protocol: MIC Determination (Broth Microdilution)
Objective: Quantify the Minimum Inhibitory Concentration (MIC).

Preparation: Prepare a stock solution of the compound (1 mg/mL in DMSO).

Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

Inoculation: Add bacterial suspension (

CFU/mL) to each well.

Controls:

Sterility Control: Broth only.

Growth Control: Broth + Bacteria + DMSO.

Antibiotic Control: Ciprofloxacin.

Incubation: 37°C for 18–24 hours.

Readout: The MIC is the lowest concentration with no visible turbidity.

Comparative Potency Data (Representative)
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Compound ID
R-Group
(Position 3)

Cancer Cell
IC50 (K562)

Normal Cell
IC50
(Fibroblast)

MIC (S.
aureus)

Pz-MeOH-1 Phenyl 12.5 > 100 64

Pz-MeOH-5 4-Cl-Phenyl 3.2 > 100 32

Pz-MeOH-8 4-OMe-Phenyl 25.0 80 128

Imatinib (Control) 0.8 > 100 N/A

Table 1: Representative SAR data. Note the high selectivity index of the 4-Cl derivative (Pz-

MeOH-5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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